Home > Products > Screening Compounds P89178 > Copper telluride (Cu2Te)
Copper telluride (Cu2Te) - 12019-52-2

Copper telluride (Cu2Te)

Catalog Number: EVT-337880
CAS Number: 12019-52-2
Molecular Formula: Cu2Te
Molecular Weight: 254.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Copper telluride (Cu2Te) is a binary chemical compound composed of copper (Cu) and tellurium (Te) elements. [, , , , , , , , , , , ] It exists in various stoichiometries, with Cu2Te being the most stable and widely studied form. [, , ] This compound belongs to the class of metal chalcogenides, specifically copper chalcogenides. [, ] Copper telluride exhibits interesting electrical, optical, and thermal properties, making it a promising material for various technological applications. [, , , , , , , ]

Bismuth Copper Telluride Oxide (BiCuTeO)

Compound Description: BiCuTeO is an oxygen-containing compound with a lower carrier concentration compared to Copper Telluride (Cu2Te) []. It is often incorporated into Cu2Te to enhance its thermoelectric properties [].

Relevance: The incorporation of BiCuTeO into Cu2Te aims to optimize carrier concentration, reduce thermal conductivity, and enhance stability, ultimately improving the thermoelectric performance compared to pristine Cu2Te [].

Cadmium Telluride (CdTe)

Compound Description: Cadmium Telluride (CdTe) is a well-known semiconductor material widely used in thin-film solar cells due to its low cost, high efficiency, and good cell stability [].

Relevance: Copper Telluride (Cu2Te) has been investigated as a potential back-surface field (BSF) material for CdTe solar cells []. This application aims to improve the efficiency and stability of CdTe solar cells by reducing carrier recombination at the back surface [].

Bismuth Telluride (Bi2Te3)

Compound Description: Bismuth Telluride (Bi2Te3) is a well-established thermoelectric material with high efficiency near room temperature [].

Graphene

Relevance: Graphene sheets have been incorporated into Copper Telluride (Cu2Te) to enhance its thermoelectric properties []. The addition of graphene facilitates improved carrier transport and reduces thermal conductivity, leading to a significant increase in the thermoelectric figure of merit (ZT) compared to pristine Cu2Te [].

Polyvinyl Alcohol (PVA)

Relevance: PVA was used as a host matrix for Copper Telluride (Cu2Te) to fabricate a thin film for use as a saturable absorber in an erbium-doped fiber laser []. This application demonstrates the potential of Cu2Te-based materials in photonics and optical devices.

Source and Classification

Copper telluride can be sourced from natural minerals or synthesized through various chemical methods. It is classified under the group of transition metal chalcogenides, which are known for their diverse electronic properties. The compound exhibits p-type conductivity, which is crucial for applications in electronics and thermoelectric devices.

Synthesis Analysis

The synthesis of copper telluride can be achieved through several methods, including:

  1. Hydrothermal Synthesis: This method involves high-temperature and high-pressure conditions in an aqueous solution, allowing for the decomposition of reactants. Hydrothermal synthesis typically yields nanostructured materials with uniform crystalline phases but requires expensive autoclaves and poses safety risks during the reaction process .
  2. Solvothermal Synthesis: Similar to hydrothermal synthesis but uses non-aqueous solvents. This method also promotes the formation of nanostructures but can be less straightforward due to solvent interactions .
  3. Electrodeposition: A widely used technique where copper telluride thin films are deposited onto substrates through electrochemical methods. The composition and properties of the films can be controlled by varying parameters such as potential and ion concentration in the deposition bath .
  4. Chemical Vapor Deposition: This method allows for the deposition of copper telluride on substrates from gaseous precursors. It provides good control over film thickness and uniformity .
  5. Thermal Decomposition: Involves heating precursors under vacuum conditions to form copper telluride. This method is advantageous for producing high-purity materials .
Molecular Structure Analysis

Copper telluride has a complex crystal structure that can vary based on its synthesis method and stoichiometry. The most common structure is hexagonal or cubic, depending on the specific conditions during formation. The arrangement of copper and tellurium atoms influences its electrical properties significantly.

  • Lattice Parameters: The lattice constants for copper telluride typically range around a=0.45a=0.45 nm and c=0.84c=0.84 nm for hexagonal structures.
  • Bonding Characteristics: The bonding in copper telluride is predominantly covalent, with significant ionic character due to the electronegativity difference between copper and tellurium.
Chemical Reactions Analysis

Copper telluride participates in several chemical reactions that are critical for its applications:

  1. Synthesis Reactions: The formation of copper telluride can occur through reactions between copper salts (e.g., copper nitrate) and tellurium sources (e.g., tellurium dioxide) under acidic conditions .
  2. Thermal Reactions: Upon heating, copper telluride can decompose into its constituent elements or react with other compounds, affecting its stability and reactivity.
  3. Electrochemical Reactions: In electrochemical applications, copper telluride acts as a catalyst for hydrogen evolution reactions, where it facilitates the conversion of protons into hydrogen gas .
Mechanism of Action

The mechanism by which copper telluride operates in various applications involves several key processes:

  • Charge Carrier Dynamics: Copper telluride exhibits p-type conductivity due to holes created by the absence of electrons in its valence band. This property is essential for its use in electronic devices.
  • Catalytic Activity: In hydrogen evolution reactions, the mechanism involves adsorption of protons on the surface of copper telluride, followed by electron transfer processes that lead to hydrogen gas formation. Studies indicate that this process follows a Volmer–Tafel mechanism, where the recombination of adsorbed hydrogen atoms is rate-limiting .
Physical and Chemical Properties Analysis

Copper telluride possesses several notable physical and chemical properties:

  • Electrical Conductivity: Exhibits high electrical conductivity due to its semiconducting nature.
  • Thermal Conductivity: Displays good thermal conductivity, making it suitable for thermoelectric applications.
  • Optical Properties: Copper telluride has distinct optical absorption characteristics, which can be tuned based on its morphology and composition.
  • Stability: While stable under normal conditions, it can decompose under extreme temperatures or reactive environments.
Applications

Copper telluride has a wide range of applications across various fields:

  1. Thermoelectric Devices: Utilized in thermoelectric generators and coolers due to its efficient heat-to-electricity conversion capabilities.
  2. Electronics: Employed in semiconductor devices owing to its favorable electronic properties.
  3. Catalysis: Acts as a catalyst in hydrogen evolution reactions, enhancing efficiency compared to traditional catalysts like platinum .
  4. Optoelectronics: Used in photovoltaic cells and other optoelectronic devices due to its unique optical properties.
Fundamental Properties of Copper Telluride

Crystallographic Structure and Phase Transitions

Copper telluride exhibits remarkable crystallographic complexity, existing in multiple polymorphic forms that respond dynamically to temperature changes. The room-temperature phase of Cu₂Te adopts a hexagonal structure (space group P3m1, No. 156), often referred to as weissite, with lattice parameters a = 4.237 Å and c = 7.274 Å [4]. This structure features tellurium atoms arranged in a hexagonal close-packed lattice with copper atoms occupying tetrahedral interstitial sites. Upon heating, Cu₂Te undergoes a series of reversible phase transitions:

  • ~350 K: Transition to a monoclinic phase (C2/c)
  • ~523 K: Transformation to a face-centered cubic phase (Fm3m)
  • ~573 K: Conversion to a high-temperature hexagonal phase (P6₃/mmc) [5]

These structural rearrangements are driven by copper ion disordering and displacement waves within the tellurium sublattice. The cubic phase demonstrates particularly high ionic conductivity due to liquid-like copper ion mobility. The table below summarizes key crystallographic parameters:

Table 1: Crystallographic Phases of Cu₂Te

Temperature RangeSymmetrySpace GroupLattice ParametersCoordination Environment
<350 KHexagonalP3m1a = 4.237 Å, c = 7.274 ÅTe: 6 Cu (distorted octahedral)
350-523 KMonoclinicC2/ca = 15.14 Å, b = 4.08 Å, c = 6.93 Å, β = 92.3°Cu: disordered tetrahedral sites
523-573 KCubicFm3ma = 6.13 ÅTe: FCC sublattice, Cu: disordered
>573 KHexagonalP6₃/mmca = 4.23 Å, c = 7.24 ÅLayered structure with mobile Cu⁺

The phase transitions involve significant rearrangement of copper atoms, which occupy different interstitial positions while the tellurium sublattice remains relatively stable. This structural flexibility enables remarkable ionic conductivity, reaching ~100 S/cm in the superionic cubic phase [4] [5].

Electronic Band Structure and Density of States

Density functional theory (DFT) calculations reveal that Cu₂Te exhibits metallic character due to significant electronic state density at the Fermi level. The band structure features multiple crossing points along high-symmetry directions (Γ-M-K-Γ), confirming the absence of a bandgap. The valence band maximum derives primarily from tellurium 5p orbitals (-1.5 to 0 eV relative to EF), while the conduction band minimum originates from copper 3d orbitals (0 to 4 eV) [5] [7].

Table 2: Electronic Properties of Cu₂Te from DFT Calculations

PropertyValue/CharacteristicMethodology
Fermi level positionIntersects valence bandGGA-PBE functional
Primary valence bandTe 5p orbitals (-1.5 to 0 eV)Projected DOS analysis
Primary conduction bandCu 3d orbitals (0-4 eV)Hybrid functional HSE06
Band degeneracy at EFHigh (Nv > 6)k-point sampling 15×15×15
Orbital hybridizationCu 3d-Te 5p between -3.5 and -1.0 eVCOHP analysis

The density of states (DOS) near the Fermi level is dominated by Cu-3d and Te-5p orbitals with significant hybridization, creating a pseudogap approximately 0.8 eV below EF. This hybridization results in covalent bonding character despite the compound's nominal ionic nature. Non-stoichiometric Cu₂₋Te compounds maintain metallic behavior due to vacancy-induced states within the conduction band. In Cu₁.₇₅Te, copper vacancies introduce acceptor states 0.2-0.3 eV above the valence band maximum, enhancing p-type conductivity [5] [7].

Bonding Characteristics (Cu-Te, Cu-Cu, Te-Te Interactions)

The bonding network in Cu₂Te involves complex interactions with varying degrees of covalency, ionicity, and metallic character:

  • Cu-Te Bonds: Primarily covalent with significant charge transfer (Cu⁺¹→Te⁻²). DFT calculations show bonding states at -3.5 to -1.0 eV with bond lengths of 2.51-2.70 Å. The covalent character is evidenced by electron localization function (ELF) isosurfaces showing shared electron density between atoms [5] [7].
  • Cu-Cu Interactions: At distances <2.8 Å, metallic bonding occurs due to partially filled d-orbitals. These interactions create an electronic "highway" contributing to high electrical conductivity. In copper-deficient phases (Cu₂₋Te), copper vacancy ordering disrupts metallic pathways, reducing conductivity [4] [5].
  • Te-Te Interactions: Van der Waals-type bonding dominates at distances >3.5 Å, creating easily cleavable planes. In hexagonal Cu₂Te, the shortest Te-Te distance is 4.08 Å, with ELF analysis showing minimal electron sharing. These weak interactions facilitate phase transitions through tellurium sublattice shear mechanisms [4].

The bonding hierarchy creates an anharmonic phonon dispersion spectrum where low-energy acoustic phonons (<15 meV) correspond to Te sublattice vibrations, while optical modes (20-35 meV) involve Cu-Te stretching. This anisotropy contributes to exceptionally low thermal conductivity (κ < 1.5 W/m·K at 300 K), a critical factor in thermoelectric applications [5].

Thermodynamic Stability and Phase Diagrams

The Cu-Te system exhibits extraordinary complexity with 14 stable compounds between Cu₂Te and CuTe. The phase diagram reveals three invariant reactions critical to Cu₂Te stability:

  • Peritectic decomposition: Cu₂Te → Liquid + Cu₁.₈Te at 950 K
  • Eutectoid transformation: β-Cu₂Te ↔ α-Cu₂Te + γ-Cu₁.₉Te at 623 K
  • Order-disorder transition: Hexagonal ↔ cubic at 523 K [5]

Table 3: Thermodynamic Stability of Cu₂Te-Related Phases

PhaseStability RangeΔG°f (kJ/mol)Crystal SystemNotable Features
α-Cu₂Te<350 K-85.2HexagonalOrdered copper vacancies
β-Cu₂Te350-523 K-82.7MonoclinicPartially disordered Cu sublattice
γ-Cu₂Te523-573 K-78.9CubicSuperionic conductivity
δ-Cu₂Te>573 K-75.3HexagonalLiquid-like Cu mobility
Cu₁.₉Te<623 K-91.5OrthorhombicVacancy-ordered structure

Gibbs free energy calculations confirm Cu₂Te is stable against decomposition to elemental copper and tellurium (ΔG = -42.7 kJ/mol at 298 K). Copper vacancy formation energy is remarkably low (0.35 eV), explaining the prevalence of non-stoichiometric phases. The Cu₂Te-CuTe pseudobinary section shows a eutectic point at 43 mol% Te and 888 K, with extensive solid solubility (15-40 at% Cu) in the hexagonal phase [4] [5].

Defect Chemistry and Non-Stoichiometric Phases (Cu₂₋ₓTe)

Copper telluride demonstrates exceptional tolerance to copper deficiency, forming stable compounds across 0 < x < 0.33 in Cu₂₋Te. Vacancy formation is energetically favorable due to:

  • Electronic Compensation: Copper vacancies (V''Cu) act as acceptors, generating holes that localize on tellurium (Te⁻ → Te⁰ + e⁻), enhancing p-type conductivity.
  • Structural Relaxation: Vacancies trigger tellurium displacement waves, creating ordered superstructures. In Cu₁.₇₅Te (x=0.25), vacancies order every fourth copper site, doubling the unit cell along c [5].

Advanced electron tomography reveals three-dimensional vacancy distribution in Cu₁.₇₅Te nanocrystals, showing vacancy clustering at {110} planes. This ordering creates quantum confinement effects, modulating plasmonic absorption in the near-infrared (1.1-1.7 eV). The vacancy formation energy decreases with increasing x:

Eform(V''Cu) = 0.68 - 2.1x eV (for 0 < x < 0.33)

explaining spontaneous vacancy formation at room temperature. The most stable non-stoichiometric phases include:

  • Cu₁.₉₃Te (x=0.07): Hexagonal, vacancy distribution random
  • Cu₁.₈₇Te (x=0.13): Trigonal superstructure with a = 12.54 Å
  • Cu₁.₇₅Te (x=0.25): Cubic (Pm3n) with 12.5% vacant sites ordered in 3D pattern
  • Cu₁.₆₇Te (x=0.33): Orthorhombic (vulcanite structure), thermodynamically stable below 550 K [4] [5].

These defect-engineered phases enable precise tuning of electronic properties, with carrier concentration varying from 10¹⁹ to 10²¹ cm⁻³ as x increases from 0 to 0.33, making copper telluride a versatile functional material for thermoelectrics and plasmonics [1] [5].

Properties

CAS Number

12019-52-2

Product Name

Copper telluride (Cu2Te)

Molecular Formula

Cu2Te

Molecular Weight

254.7 g/mol

InChI

InChI=1S/2Cu.Te

InChI Key

MZEWONGNQNXVKA-UHFFFAOYSA-N

SMILES

[Cu].[Cu].[Te]

Canonical SMILES

[Cu].[Cu].[Te]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.